Diethyl 2-(4-chlorobenzamido)malonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Organic and Medicinal Chemistry
In the realm of contemporary chemical research, Diethyl 2-(4-chlorobenzamido)malonate is primarily recognized for its role as a key intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.
The compound is particularly significant in the field of medicinal chemistry, where it is utilized in the development of novel therapeutic agents. Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. smolecule.com Furthermore, it serves as a foundational component in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, which are a class of drugs used in the management of metabolic disorders, and in the creation of intricate indole-alkaloid hybrid molecules. smolecule.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO₅ |
| Molecular Weight | 313.73 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
This data is compiled from multiple chemical supplier databases.
Significance of the Malonate and 4 Chlorobenzamido Moieties in Chemical Synthesis and Biological Systems
Established Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a direct and well-established chemical sequence involving the formation of an amide bond.
Formation of Malonic Acid Derivatives via Acylation
The foundational precursor for the title compound is diethyl aminomalonate, which is often used in its more stable hydrochloride salt form. Diethyl aminomalonate hydrochloride serves as the amine component in the acylation reaction. This key intermediate is itself synthesized from diethyl malonate. The process involves nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by a catalytic hydrogenation to yield diethyl aminomalonate. Due to the relative instability of the free amine, it is typically converted directly into its hydrochloride salt for storage and subsequent use.
Amidation Reactions in Compound Synthesis
The central step in the synthesis of this compound is the N-acylation of diethyl aminomalonate hydrochloride. This amidation reaction involves treating the aminomalonate with 4-chlorobenzoyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of the malonate attacks the carbonyl carbon of the acid chloride.
This condensation is generally carried out in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrogen chloride that is both present in the starting material (hydrochloride salt) and generated during the reaction. The choice of solvent and reaction conditions is crucial for achieving high yields.
| Reaction Component | Role |
| Diethyl aminomalonate hydrochloride | Amine source / Nucleophile |
| 4-Chlorobenzoyl chloride | Acylating agent / Electrophile |
| Triethylamine | Base (HCl scavenger) |
| Organic Solvent (e.g., Toluene) | Reaction Medium |
Advanced Purification Techniques for High-Purity Compound Isolation
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products such as triethylamine hydrochloride, and any side products. High purity is essential, particularly when the compound is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).
Standard laboratory purification methods are effective for this compound. The primary techniques employed are:
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
Column Chromatography: For more rigorous purification, silica (B1680970) gel column chromatography can be utilized. An appropriate eluent system is used to separate the desired product from impurities based on differences in polarity. smolecule.com The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).
Precursor Role in Complex Chemical Syntheses
The utility of this compound lies in its capacity to serve as a versatile building block for more elaborate chemical structures, particularly in the pharmaceutical industry.
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
This compound is a well-documented intermediate in the manufacture of several APIs.
Rebamipide: Its most prominent role is as a key intermediate in the synthesis of Rebamipide, a gastric mucosal protective agent used for the treatment of ulcers. pharmaffiliates.com In the synthesis of Rebamipide, the malonate intermediate is alkylated and subsequently hydrolyzed and decarboxylated to form the final quinolinone-containing propanoic acid structure.
PPAR-γ Agonists: The compound also serves as a crucial building block in the development of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) agonists. smolecule.com These are therapeutic targets for metabolic disorders. The malonate moiety provides a versatile point for chemical modification, allowing for the synthesis of a library of potential drug candidates. smolecule.com
Building Block for Heterocyclic Systems
The diethyl 2-(acylamino)malonate scaffold is a classic precursor for the synthesis of various heterocyclic systems. The two ester groups and the active methylene proton (made acidic by the adjacent carbonyls) provide the necessary functionality for cyclocondensation reactions with dinucleophilic reagents.
Utility in Agrochemical Synthesis
Diethyl malonate and its derivatives are significant intermediates in the field of organic synthesis, including the production of various agrochemicals such as pesticides and herbicides. wikipedia.orgchemicalbook.comchemicalbook.com The versatile reactivity of the malonate structure allows for its incorporation into a wide range of biologically active molecules. chemicalbook.com Analogues of this compound, specifically Diethyl 2-((arylamino)methylene)malonates (DAMMs), have been identified as possessing potent antifungal properties, highlighting the potential of this class of compounds in agrochemical applications. mdpi.com
Research Findings on Antifungal Activity
Recent research has explored the efficacy of DAMMs as mycelial growth inhibitors against Fusarium oxysporum (Fox), a devastating plant pathogen responsible for vascular wilt diseases in a multitude of crops. mdpi.com These compounds, which are structurally related to this compound, were initially identified as side-products in other synthetic pathways and were subsequently investigated for their bioactivity. mdpi.com
A study focused on the synthesis and evaluation of a series of DAMMs demonstrated their potential as antifungal agents. The compounds were tested for their ability to inhibit the growth of F. oxysporum, and their half-maximal inhibitory concentrations (IC₅₀) were determined. The findings indicate that these malonate derivatives can serve as lead compounds for the development of new antifungal treatments in agriculture. mdpi.com
The table below summarizes the antifungal activity of several synthesized Diethyl 2-((arylamino)methylene)malonate analogues against F. oxysporum. mdpi.com
Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate (DAMM) Analogues Against F. oxysporum
| Compound | Analogue Name | IC₅₀ (µM) |
|---|---|---|
| 1 | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 250.7 |
| 2 | Diethyl 2-(((4-bromophenyl)amino)methylene)malonate | 258.9 |
| 3 | Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate | 271.8 |
| 4 | Diethyl 2-((phenylamino)methylene)malonate | 287.9 |
| 5 | Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate | 358.1 |
Data sourced from a study on the discovery of DAMMs as antifungal agents against Fusarium oxysporum. mdpi.com
The investigation revealed that Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, a close analogue of the subject compound, was among the more potent inhibitors in the tested series. mdpi.com This underscores the potential utility of the 4-chlorophenyl moiety in designing effective agrochemical agents. The exploration of such malonate derivatives continues to be a promising avenue for addressing the challenges posed by plant pathogens in agriculture. mdpi.com
Reactivity Profiles and Transformative Chemistry of Diethyl 2 4 Chlorobenzamido Malonate
Ester Hydrolysis and Dicarboxylic Acid Derivatization
The hydrolysis of the two ethyl ester groups in Diethyl 2-(4-chlorobenzamido)malonate is a fundamental transformation that leads to the corresponding dicarboxylic acid, 2-(4-chlorobenzamido)malonic acid. This reaction is typically carried out under basic or acidic conditions. smolecule.com
Under basic conditions, saponification with an alkali hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, followed by acidification, yields the dicarboxylic acid. google.com Acid-catalyzed hydrolysis, often employing a strong mineral acid like hydrochloric acid, can also achieve this transformation. masterorganicchemistry.com
However, the hydrolysis of substituted malonic esters can sometimes be challenging. For instance, studies on the structurally related Diethyl 2-(perfluorophenyl)malonate have shown that harsh reaction conditions can lead to simultaneous decarboxylation, yielding the acetic acid derivative rather than the desired malonic acid. nih.govbeilstein-journals.org This suggests that careful control of reaction conditions is crucial to selectively obtain the dicarboxylic acid derivative of this compound without inducing subsequent reactions.
| Reactant | Reagents & Conditions | Product |
|---|---|---|
| This compound | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 2-(4-chlorobenzamido)malonic acid |
| This compound | HCl (aq) or HBr (aq), Heat | 2-(4-chlorobenzamido)malonic acid |
Condensation Reactions with Nitrogen-Containing Nucleophiles
The ester functionalities of this compound are susceptible to attack by various nucleophiles, particularly those containing nitrogen. These condensation reactions are pivotal for the synthesis of diverse heterocyclic systems and other functionalized molecules.
Reaction with amines can lead to the formation of amides, while reaction with urea (B33335) can produce substituted urea derivatives, which are valuable precursors in pharmaceutical chemistry. smolecule.com For example, the classical synthesis of barbituric acids involves the cyclocondensation of diethyl malonate with urea. A similar reaction with this compound would be expected to yield a 5-(4-chlorobenzamido)barbituric acid derivative.
Furthermore, condensation with hydrazine (B178648) hydrate (B1144303) is another important transformation. While this can lead to the formation of hydrazides, literature on related malonic esters shows that hydrazine can also induce a cyclization-elimination pathway where the diethyl malonate moiety acts as a leaving group, facilitating the synthesis of heterocyclic structures like benzotriazepines from appropriate precursors. researchgate.netcdnsciencepub.com This reactivity highlights the potential of this compound in constructing complex nitrogen-containing scaffolds. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is another significant pathway, often catalyzed by a weak base, leading to the formation of α,β-unsaturated products. wikipedia.orgamazonaws.comthermofisher.com
| Reactant | Nucleophile | Potential Product Class | Reaction Type |
|---|---|---|---|
| This compound | Urea | Substituted Barbituric Acid | Cyclocondensation |
| This compound | Hydrazine Hydrate | Dihydrazide or Heterocycle | Condensation/Cyclization |
| This compound | Aldehyde/Ketone | α,β-unsaturated compound | Knoevenagel Condensation |
Decarboxylation Pathways Leading to Functionalized Derivatives
Decarboxylation is a characteristic reaction of malonic acids and their derivatives, typically occurring upon heating. masterorganicchemistry.com For this compound, this process usually follows the hydrolysis of the ester groups to form the intermediate 2-(4-chlorobenzamido)malonic acid.
Recent advancements in synthetic methodology have introduced alternative decarboxylation methods. For example, photoredox catalysis has been shown to facilitate the direct double decarboxylation of malonic acid derivatives under mild conditions, offering a modern alternative to traditional thermal methods. nih.govorganic-chemistry.org
| Starting Material | Intermediate (Post-Hydrolysis) | Conditions for Decarboxylation | Final Product |
|---|---|---|---|
| This compound | 2-(4-chlorobenzamido)malonic acid | Heat (Δ) | N-(2-amino-2-oxoethyl)-4-chlorobenzamide (if not alkylated) or a substituted N-(4-chlorobenzoyl)amino acid (if alkylated) |
Alkylation and Other Carbon-Carbon Bond Forming Reactions
The central α-carbon of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups of the esters and the amide group. This acidity allows for deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized enolate ion.
This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides via an SN2 mechanism. This reaction is highly efficient for introducing new alkyl substituents at the α-position. The process is a key step in the widely used malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. masterorganicchemistry.com
A specific application of this reactivity is seen in the synthesis of Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. In this synthesis, this compound is deprotonated with sodium ethylate and subsequently reacted with the electrophile 4-bromomethylcarbostyril to form a new carbon-carbon bond.
| Substrate | Base | Electrophile | Solvent | Product |
|---|---|---|---|---|
| This compound | Sodium Ethylate | 4-bromomethylcarbostyril | Anhydrous Ethyl Alcohol | Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate |
This compound: A Key Building Block in Advanced Organic Synthesis
This compound is a specialized chemical compound recognized for its significant role as a versatile intermediate in the field of advanced organic synthesis. Its unique molecular architecture, featuring a central malonate core flanked by reactive diethyl ester groups and a 4-chlorobenzamido substituent, provides a powerful scaffold for the construction of complex and functionally diverse organic molecules. This article explores its specific applications in the development of functionalized organic molecules, the synthesis of cinnamic acid derivatives, and its role as a precursor for valuable indole-based ligands.
Applications in Advanced Organic Synthesis and Chemical Diversification
The strategic placement of multiple reactive sites within the Diethyl 2-(4-chlorobenzamido)malonate structure makes it an invaluable tool for chemists. The active methylene (B1212753) proton is readily removed, and the ester groups are susceptible to a variety of transformations, while the aromatic chlorine atom can participate in cross-coupling reactions. This multi-functionality allows for a high degree of chemical diversification, enabling the synthesis of a wide array of complex target molecules.
This compound serves as a cornerstone for synthesizing a broad spectrum of functionalized organic molecules. The presence of the malonate functionality is key to its utility, allowing for a range of synthetic transformations including alkylation, condensation, and decarboxylation reactions. smolecule.com These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored properties.
The compound's reactive ester groups can be hydrolyzed or can react with amines to form amides, while the central carbon can be alkylated to introduce new carbon-carbon bonds. This versatility facilitates the construction of complex molecular frameworks, including various heterocyclic compounds which are prevalent in pharmaceuticals. smolecule.com For instance, it can be used as a building block in the synthesis of bioactive compounds with potential antimicrobial or anticancer properties. smolecule.com
| Class of Molecule | Synthetic Transformation | Key Reactive Site | Potential Outcome |
|---|---|---|---|
| Substituted Carboxylic Acids | Hydrolysis & Decarboxylation | Diethyl ester groups | Creation of mono- or di-acid derivatives for further functionalization. |
| Heterocycles (e.g., Barbiturates) | Condensation Reaction | Active methylene and ester groups | Formation of ring structures by reacting with reagents like urea (B33335). smolecule.com |
| α-Amino Acid Derivatives | Alkylation & Decarboxylation | Active methylene group | Introduction of side chains to form precursors for peptides or other bioactive molecules. |
| Aryl-Substituted Compounds | Cross-Coupling Reactions | Aromatic chlorine atom | Formation of new C-C or C-N bonds via reactions like Suzuki or Buchwald-Hartwig coupling. smolecule.com |
The compound is a valuable precursor for the synthesis of cinnamic acid and its derivatives, which are important intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. smolecule.comrsc.org The primary method for this transformation is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. rsc.orgbepls.com
In this reaction, the active methylene group of this compound is deprotonated by a weak base (such as an amine) to form a carbanion. amazonaws.com This nucleophilic carbanion then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent elimination of water yields an α,β-unsaturated compound. amazonaws.com In the context of malonic esters, this is often followed by hydrolysis and decarboxylation to yield the final cinnamic acid derivative. bepls.com The choice of the starting aromatic aldehyde allows for the synthesis of a wide variety of substituted cinnamic acids.
| Aromatic Aldehyde | Base/Catalyst | Intermediate Product | Final Cinnamic Acid Derivative (after hydrolysis/decarboxylation) |
|---|---|---|---|
| Benzaldehyde | Piperidine/Pyridine | Diethyl 2-benzal-2-(4-chlorobenzamido)malonate | Cinnamic acid |
| 4-Methoxybenzaldehyde | Triethylamine (B128534) | Diethyl 2-(4-methoxybenzal)-2-(4-chlorobenzamido)malonate | 4-Methoxycinnamic acid |
| 4-Nitrobenzaldehyde | β-Alanine | Diethyl 2-(4-nitrobenzal)-2-(4-chlorobenzamido)malonate | 4-Nitrocinnamic acid |
| 2-Chlorobenzaldehyde | Ammonium Acetate | Diethyl 2-(2-chlorobenzal)-2-(4-chlorobenzamido)malonate | 2-Chlorocinnamic acid |
This compound plays a crucial role in the synthesis of indole-based ligands and indole-alkaloid hybrid molecules, which are significant in pharmaceutical research due to their diverse biological activities. smolecule.com It is specifically identified as a reagent used in creating indole-based ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in drug discovery. usbio.netchemicalbook.com
The synthesis typically involves strategic coupling reactions that utilize the compound's malonate functionality. smolecule.com These reactions often proceed through nucleophilic substitution or addition mechanisms, where the malonate portion acts as an electrophilic partner for indole-derived nucleophiles. smolecule.com This adaptability allows medicinal chemists to construct novel hybrid structures. Furthermore, the chloro substituent on the benzamide (B126) ring offers an additional site for modification through cross-coupling reactions, expanding the structural diversity and therapeutic potential of the resulting indole-alkaloid hybrids. smolecule.com
| Indole Reactant | Reaction Type | Resulting Structure/Ligand Class | Potential Application |
|---|---|---|---|
| Indole | Friedel-Crafts Alkylation | Indolyl-malonate derivatives | Intermediate for PPARγ ligands. chemicalbook.com |
| 2-Methylindole | Nucleophilic Substitution | Substituted Indole-3-acetic acid precursors | Pharmaceutical research. smolecule.com |
| 5-Bromoindole | Coupling and Cyclization | Indole-alkaloid hybrid molecules | Development of novel therapeutic agents. smolecule.com |
| Tryptamine | Amidation/Condensation | Complex indole-based heterocycles | Kinase inhibitors. atlantis-press.com |
Exploration of Biological and Pharmacological Relevance of Diethyl 2 4 Chlorobenzamido Malonate and Its Derivatives
Antimicrobial Efficacy Investigations
Derivatives of diethyl 2-(4-chlorobenzamido)malonate have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. These investigations have revealed potential applications in combating both bacterial and fungal infections.
Antibacterial Spectrum and Potency
Research into the antibacterial properties of compounds structurally related to this compound has shown promising, albeit varied, results. For instance, a study on N-benzylidene derivatives of chromeno[2,3-d]pyrimidine, which share certain structural motifs, demonstrated notable cytotoxic effects on several cancer cell lines, though specific antibacterial data was not the focus. mdpi.com
In a broader context of related chemical classes, benzyl bromide derivatives have exhibited significant antibacterial action. One study reported the minimum inhibitory concentration (MIC) of a benzyl bromide derivative (1a) to be 1 mg/mL against Staphylococcus aureus and 2 mg/mL against other bacteria such as Streptococcus pyogenes, Enterococcus faecalis, Klebsiella pneumoniae, Salmonella typhi, and Escherichia coli. Another derivative (1c) showed an MIC of 0.5 mg/mL against S. pyogenes and 2 mg/mL against E. faecalis. nih.gov While not direct derivatives of this compound, these findings suggest that the incorporation of halogenated benzyl groups can contribute to antibacterial activity.
Further research on N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines has also contributed to the understanding of antimicrobial actions of related structures, with some compounds showing good activity against Mycobacterium smegmatis. nih.gov The synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has also been explored for antimicrobial applications, with some derivatives showing good activity against strains of S. aureus and B. subtilis. researchgate.netpensoft.net
Table 1: Antibacterial Activity of Related Benzyl Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Benzyl bromide (1a) | Staphylococcus aureus | 1 |
| Streptococcus pyogenes | 2 | |
| Enterococcus faecalis | 2 | |
| Klebsiella pneumoniae | 2 | |
| Salmonella typhi | 2 | |
| Escherichia coli | 2 | |
| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 |
| Enterococcus faecalis | 2 | |
| Staphylococcus aureus | 4 | |
| Klebsiella pneumoniae | 4 |
Antifungal Activity Assessment
The antifungal potential of this compound derivatives has also been an area of active investigation. Studies on related benzofuran derivatives containing a thiazolo benzimidazole nucleus have shown that these compounds exhibit varying degrees of activity against several fungal strains, including Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, and Chrysosporium keratinophilum. nih.gov
Specifically, benzyl bromide derivatives have demonstrated noteworthy antifungal efficacy. For example, one derivative (1a) was found to be the most effective against C. albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL. nih.gov This highlights the potential of the benzyl moiety in conferring antifungal properties.
Table 2: Antifungal Activity of a Related Benzyl Bromide Derivative
| Compound | Fungal Strain | MIC (mg/mL) |
|---|
Anticancer Activity and Cytotoxicity Studies
The evaluation of this compound and its derivatives for anticancer activity has yielded significant findings, with several studies demonstrating their cytotoxic effects against various cancer cell lines.
Evaluation against Cancer Cell Lines
A number of studies have reported the cytotoxic potential of compounds structurally related to this compound. For instance, a series of 4'-aminochalcones and related compounds were evaluated against human Molt 4/C8 and CEM T-lymphocytes, as well as murine P388 and L1210 leukemic cells, with approximately 40% of the IC50 values being less than 10 microM. nih.gov
Benzofuran derivatives have also been extensively studied. One such derivative, ailanthoidol, displayed potent cytotoxicity in Huh7 (mutant p53) hepatoma cells with an IC50 of 45 µM at 24 hours and 22 µM at 48 hours. In contrast, its cytotoxicity was significantly lower in HepG2 (wild-type p53) liver carcinoma cells, with an IC50 greater than 80 µM. nih.gov Another study on benzofuran-based oxadiazole conjugates showed IC50 values ranging from 3.27 to 11.27 µM against pancreatic (MIA PaCa2) and human colon cancer (HCT116) cells. nih.gov
Furthermore, a newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, demonstrated significant cytotoxic effects on human lung (A549, H1299) and colon (HT29, HCT116) cancer cells, with IC50 values of 2.85 µM for HCT116 cells. ejmo.org
Table 3: Cytotoxicity of Related Compounds against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4'-Aminochalcones | Molt 4/C8, CEM, P388, L1210 | < 10 µM (for ~40% of compounds) | nih.gov |
| Benzofuran (ailanthoidol) | Huh7 (mutant p53) | 22 µM (48h) | nih.gov |
| Benzofuran (ailanthoidol) | HepG2 (wild-type p53) | > 80 µM | nih.gov |
| Benzofuran-oxadiazole conjugate | HCT116 | 3.27 µM | nih.gov |
Mechanisms of Cytotoxic Action Associated with Derivatives
The mechanisms underlying the anticancer activity of these derivatives are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest. For example, certain benzimidazole derivatives have been shown to induce apoptosis, arrest the cell cycle at the sub-G1 phase, and increase reactive oxygen species (ROS) levels, leading to a decrease in mitochondrial membrane potential. nih.gov Some benzimidazole compounds induce apoptosis through the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) and activation of caspase-7. nih.gov
Studies on benzofuran derivatives have revealed that their cytotoxic effects can be mediated through the downregulation of mutant p53 and inactivation of the STAT3 pathway. nih.gov Another mechanism observed with certain benzofuran derivatives is the inhibition of tubulin polymerization, which results in cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Research on a newly synthesized chalcone derivative indicated that it induces cell death in lung and colon cancer cells via the apoptotic pathway. ejmo.org Previous studies on similar chalcone-derived compounds have shown that they can induce apoptosis through caspase-dependent pathways, leading to an increase in ROS levels and a decrease in mitochondrial membrane potential. ejmo.org
Anti-inflammatory Potential of Related Structures
The anti-inflammatory properties of diethyl malonate and its derivatives have also been a focus of research. Diethyl malonate itself is known to exhibit anti-inflammatory effects. actylis.com This has prompted investigations into the anti-inflammatory potential of more complex molecules derived from this scaffold.
While specific studies on the anti-inflammatory activity of this compound are limited, the broader class of malonates has been explored. For instance, the synthesis of various coumarin derivatives, which are known for their wide spectrum of biological activities including anti-inflammatory effects, often utilizes diethyl malonate as a starting material. researchgate.net This suggests that the malonate backbone can serve as a valuable component in the design of novel anti-inflammatory agents.
Role as a Precursor for Bioactive Compounds in Medicinal Chemistry
This compound is a significant intermediate in medicinal chemistry, primarily valued for its role as a versatile building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a reactive malonate core functionalized with a 4-chlorobenzamido group, provides a scaffold that can be readily modified to produce a variety of compounds with therapeutic potential.
Synthesis of Rebamipide and its Analogues
The most prominent application of this compound is as a key precursor in the industrial synthesis of Rebamipide. Rebamipide is a quinolinone derivative that functions as a gastroprotective agent, used for mucosal protection and the healing of gastroduodenal ulcers.
The synthesis of Rebamipide from this compound generally follows a pathway involving alkylation, followed by hydrolysis and decarboxylation. A common synthetic route proceeds as follows:
Alkylation : The initial step is the reaction between this compound and 4-bromomethylcarbostyril (also known as 4-(bromomethyl)-2(1H)-quinolinone). This reaction is typically conducted in the presence of a base, such as sodium ethylate in anhydrous ethanol. The base facilitates the deprotonation of the α-carbon of the malonate, creating a nucleophile that subsequently displaces the bromide from the 4-bromomethylcarbostyril. This step results in the formation of the intermediate, Ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate ambeed.com.
Hydrolysis and Decarboxylation : The intermediate from the alkylation step is then subjected to hydrolysis, often under basic conditions, which converts the two ester groups into carboxylate salts. Subsequent acidification and heating lead to the decarboxylation of one of the carboxylic acid groups, yielding the final product, Rebamipide ambeed.com.
Table 1: Key Reactants in the Synthesis of Rebamipide
| Compound Name | Role in Synthesis |
| This compound | Key precursor providing the core structure |
| 4-Bromomethylcarbostyril | Alkylating agent, adds the quinolinone moiety |
| Sodium Ethylate | Base to facilitate the alkylation reaction |
Design and Synthesis of Novel Bioactive Compounds
The chemical architecture of this compound makes it an appealing starting material for the design and synthesis of a diverse array of novel bioactive compounds beyond Rebamipide. The malonic ester moiety is a classic and versatile functional group in organic synthesis, renowned for its utility in forging new carbon-carbon bonds.
Versatility in Heterocyclic Synthesis Malonate derivatives are extensively used as reagents in cyclocondensation reactions to produce a variety of heterocyclic compounds. These heterocyclic scaffolds are central to many pharmacologically active agents. For instance, malonates can react with dinucleophiles such as amidines and ureas to construct six-membered rings, including barbituric acids and other pyrimidine derivatives nih.gov. The inherent reactivity of the malonate group within this compound offers a synthetic avenue to novel heterocyclic systems that incorporate the 4-chlorobenzamido substructure, a moiety present in various bioactive molecules.
Potential for Diverse Biological Activities The exploration of derivatives synthesized from this compound is propelled by the potential to discover a range of biological activities.
Antimicrobial Agents : The 4-chlorobenzamide (B146232) group is a structural feature in some compounds exhibiting antimicrobial properties. Leveraging this compound as a scaffold allows for the design and synthesis of new derivatives for evaluation as potential antibacterial or antifungal agents. Notably, structurally related compounds, such as Diethyl 2-((arylamino)methylene)malonates, have been investigated for their potential antifungal activity against plant pathogens like Fusarium oxysporum mdpi.comresearchgate.net.
Anticancer Agents : The synthesis of novel compounds with potential cytotoxic effects against cancer cell lines represents another significant area of research. The malonate functionality permits the introduction of various substituents and the assembly of more complex molecules that can be screened for anticancer activity.
Indole-Alkaloid Hybrids : The reactive nature of the malonate group makes it a suitable component for coupling with other intricate structures, such as indole-containing building blocks. This could pave the way for the synthesis of new indole-alkaloid hybrid molecules, a class of compounds recognized for their diverse and potent biological activities in pharmaceutical research.
While this compound is firmly established as a crucial intermediate for Rebamipide, its wider potential in medicinal chemistry remains an area of active interest. The capacity to utilize its reactive malonate core for the synthesis of diverse molecular architectures, especially heterocyclic systems, positions it as a valuable precursor for the discovery of new therapeutic agents. Continued research into these synthetic pathways may unlock novel compounds with a broad spectrum of pharmacological applications.
Table 2: Potential Bioactive Compound Classes from this compound Derivatives
| Compound Class | Potential Biological Activity | Rationale |
| Novel Heterocycles | Various (e.g., CNS, anti-inflammatory) | The malonate group is a key building block for cyclocondensation reactions. |
| Substituted Acyl Derivatives | Antimicrobial, Anticancer | The 4-chlorobenzamide moiety is present in some known bioactive compounds. |
| Indole-Alkaloid Hybrids | Various (e.g., Antitumor, Antiviral) | The malonate functionality allows for coupling with complex indole structures to create novel hybrids. |
Mechanistic Insights into Biological Interactions
Interaction with Biological Macromolecules: Proteins and Nucleic Acids
The structure of Diethyl 2-(4-chlorobenzamido)malonate suggests a potential for interaction with biological macromolecules, a characteristic that is more thoroughly explored in its derivatives. The 4-chlorobenzamido moiety, in particular, is a common feature in molecules designed to interact with proteins and nucleic acids.
Proteins: Benzamide (B126) derivatives are known to interact with a variety of proteins, often through hydrogen bonding and hydrophobic interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the chlorophenyl group can engage in hydrophobic and van der Waals interactions within protein binding pockets. For instance, various benzamide derivatives have been synthesized and evaluated as inhibitors of enzymes like receptor tyrosine kinases, highlighting the importance of the benzamide scaffold in protein binding. researchgate.net
Nucleic Acids: The planar aromatic ring of the 4-chlorobenzamido group raises the possibility of intercalation or groove binding with DNA. While direct evidence for this compound binding to DNA is not available, other aromatic amide-containing molecules have been shown to interact with DNA. For example, pyrrolobenzodiazepines, which contain an aromatic ring and an amide linkage, are known to bind to the minor groove of DNA. nih.gov The lack of the reactive imine moiety in simple benzamides, however, suggests that any interaction would likely be non-covalent. nih.gov The potential for such interactions is a key area for future research into the biological activities of derivatives of this compound.
Exploration of Enzyme Inhibition Properties
The structural features of this compound suggest that it and its derivatives could act as enzyme inhibitors. This potential is derived from both the malonate and the chlorobenzamide components of the molecule.
The malonate group is a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain. Although this compound itself has not been specifically reported as a succinate dehydrogenase inhibitor, its malonate core suggests a potential for such activity.
Furthermore, the 4-chlorobenzamide (B146232) structure is present in a variety of enzyme inhibitors. For instance, derivatives of 2-chlorobenzamide (B146235) have been synthesized and evaluated for their antimicrobial and disinfectant properties, which may stem from the inhibition of essential microbial enzymes. ctppc.org The following table summarizes the enzyme inhibitory activities of various compounds containing benzamide or malonate moieties, illustrating the potential of this compound as a scaffold for designing new enzyme inhibitors.
| Derivative Class | Target Enzyme/Process | Observed Activity |
| Benzamide Derivatives | Receptor Tyrosine Kinases (e.g., EGFR, HER-2) | Potent inhibitory activity |
| Oxazole-Benzamide Derivatives | FtsZ (Bacterial cell division protein) | Anti-staphylococcal activity |
| Malonate Derivatives | Carbonic Anhydrase IX and XII | Selective inhibition |
Role as a Building Block in Drug Delivery Systems
While this compound is not directly used in drug delivery systems, its role as a chemical intermediate makes it a valuable precursor for synthesizing components of such systems. Its reactive sites allow for its incorporation into larger molecules with specific delivery properties.
One area of application is in the development of prodrugs. The malonate ester functionality can be modified to create prodrugs that release an active pharmaceutical ingredient upon hydrolysis within the body. This approach can be used to improve the solubility, stability, and bioavailability of drugs.
Another potential application lies in the synthesis of ligands for targeted drug delivery. The 4-chlorobenzamido group can be functionalized to create molecules that bind to specific receptors on the surface of target cells, such as cancer cells. This allows for the targeted delivery of cytotoxic agents, reducing off-target effects and improving the therapeutic index of the drug.
Furthermore, malonate derivatives have been explored for their ability to be intercalated into layered rare-earth hydroxides. acs.org This property could be leveraged for the development of novel drug delivery systems where the active compound is loaded into the layered material and released in a controlled manner. acs.org The versatility of this compound as a synthetic building block thus opens up various possibilities for its indirect role in the advancement of drug delivery technologies.
Structure Activity Relationship Sar Studies for Diethyl 2 4 Chlorobenzamido Malonate Analogues
Influence of the 4-Chlorobenzamido Moiety on Biological Activity
The 4-chlorobenzamido portion of the molecule is a significant contributor to its biological activity, largely due to the electronic and steric properties of the chlorine substituent on the phenyl ring. The position and nature of substituents on this aromatic ring can profoundly impact the compound's interaction with biological targets.
The introduction of a chlorine atom, particularly at the para-position of the benzamide (B126) ring, is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net This modification can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. researchgate.net Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the entire molecule, potentially affecting its binding affinity to enzymes or receptors. researchgate.net
Studies on various classes of compounds have demonstrated that the presence of a halogen, such as chlorine, on a phenyl ring can be crucial for significant biological activity, including anticancer and antimicrobial effects. nih.gov For instance, in some series of compounds, the para-substituted chloro derivative shows superior activity compared to the unsubstituted or ortho- and meta-substituted analogues. ddtjournal.com This suggests that the specific location of the chlorine atom is critical for optimal interaction with the target's binding site.
To illustrate the influence of the 4-chlorobenzamido moiety, a hypothetical SAR study is presented below, based on general principles observed in related compound series.
| Analogue | Modification on Benzamide Ring | Hypothetical Biological Activity (IC50, µM) | Rationale for Activity Change |
|---|---|---|---|
| Diethyl 2-(benzamido)malonate | Unsubstituted Phenyl | 50 | Baseline activity without electronic or steric influence of a substituent. |
| Diethyl 2-(2-chlorobenzamido)malonate | 2-Chloro | 35 | Potential for steric hindrance near the binding site, leading to reduced activity compared to the 4-chloro analogue. |
| Diethyl 2-(3-chlorobenzamido)malonate | 3-Chloro | 25 | Electronic effects may be less optimal for binding compared to the para position. |
| Diethyl 2-(4-chlorobenzamido)malonate | 4-Chloro | 10 | Optimal positioning of the electron-withdrawing group and increased lipophilicity likely enhance target binding and cell permeability. |
| Diethyl 2-(4-fluorobenzamido)malonate | 4-Fluoro | 15 | Fluorine is also electron-withdrawing but has a smaller atomic radius than chlorine, which may result in a slightly different binding interaction. |
| Diethyl 2-(4-methylbenzamido)malonate | 4-Methyl | 40 | The electron-donating nature of the methyl group may be less favorable for activity compared to an electron-withdrawing group. |
Impact of Malonate Functionality on Reactivity and Bioactivity
The malonate esters can be hydrolyzed by cellular esterases to release the corresponding malonic acid derivative. This biotransformation can be a critical step in the activation of the compound, and the rate of hydrolysis can be tuned by altering the nature of the ester's alkyl groups. For example, modifying the ethyl esters to other alkyl esters can impact the compound's lipophilicity and its susceptibility to enzymatic cleavage. This prodrug strategy is often employed to improve the intracellular delivery of active compounds.
The reactivity of the α-carbon of the malonate group is another important feature. This carbon is flanked by two carbonyl groups, making its protons acidic and amenable to deprotonation. This allows for further chemical modifications, such as alkylation, which is a cornerstone of the malonic ester synthesis for creating new carbon-carbon bonds. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reactivity has been exploited in the synthesis of a wide array of more complex molecules.
The following table provides a hypothetical analysis of how modifications to the malonate functionality could impact bioactivity.
| Analogue | Modification of Malonate Moiety | Hypothetical Bioactivity (Relative Potency) | Rationale for Change in Bioactivity |
|---|---|---|---|
| This compound | Diethyl Ester | 1.0 | Standard for comparison, offering a balance of lipophilicity and susceptibility to hydrolysis. |
| Dimethyl 2-(4-chlorobenzamido)malonate | Dimethyl Ester | 0.8 | Increased hydrophilicity may reduce cell membrane permeability. The rate of hydrolysis by esterases may also be altered. |
| Di-tert-butyl 2-(4-chlorobenzamido)malonate | Di-tert-butyl Ester | 0.5 | Increased steric bulk may hinder binding to the target and significantly slow down the rate of enzymatic hydrolysis, reducing the release of the active form. |
| 2-(4-chlorobenzamido)malonic acid | Dicarboxylic Acid | 0.1 | The presence of two charged carboxylate groups at physiological pH would drastically reduce cell permeability, limiting access to intracellular targets. |
Systematic Structural Modifications and Their Pharmacological Implications
Systematic structural modifications involve making planned, incremental changes to the lead compound, this compound, to map out the SAR and optimize its pharmacological properties. This process can involve altering the linker between the aromatic ring and the malonate group, replacing the phenyl ring with other heterocyclic systems, or introducing various substituents at different positions.
For instance, the amide linker is crucial for maintaining the structural integrity of the molecule and for participating in hydrogen bonding interactions with biological targets. Modifications to this linker, such as changing it to a thioamide or a sulfonamide, could significantly alter the compound's electronic properties and three-dimensional shape, thereby affecting its biological activity.
Furthermore, replacing the 4-chlorophenyl group with other aromatic or heteroaromatic rings can explore new binding interactions with the target. A different ring system could present alternative hydrogen bond donors or acceptors, or fit better into a hydrophobic pocket of the target protein.
The table below outlines some hypothetical systematic modifications and their potential pharmacological implications.
| Analogue | Systematic Modification | Hypothetical Pharmacological Implication |
|---|---|---|
| This compound | Parent Compound | Exhibits a baseline level of a specific biological activity (e.g., enzyme inhibition). |
| Diethyl 2-(N-methyl-4-chlorobenzamido)malonate | N-methylation of the amide | Loss of the amide N-H hydrogen bond donor capability, which could lead to a significant decrease in binding affinity if this interaction is critical. |
| Diethyl 2-(4-chlorophenylacetamido)malonate | Insertion of a methylene (B1212753) (-CH2-) group | Increased flexibility of the molecule, which might allow for a better induced fit to the target, or conversely, could be entropically unfavorable for binding. |
| Diethyl 2-(pyridine-4-carboxamido)malonate | Replacement of phenyl with pyridyl | Introduction of a nitrogen atom in the ring provides a hydrogen bond acceptor, potentially leading to new, favorable interactions with the target and improved water solubility. |
| Diethyl 2-(4-chlorobenzyl)malonate | Replacement of amide with a methylene linker | Complete removal of the amide functionality would eliminate key hydrogen bonding interactions, likely resulting in a significant loss of activity. |
Analytical and Chromatographic Applications
Utilization as a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC)
The molecular structure of Diethyl 2-(4-chlorobenzamido)malonate, featuring a chiral center and specific functional groups, makes it a candidate for investigation as a chiral stationary phase (CSP) for the enantioseparation of racemic compounds. The presence of the 4-chlorobenzamido group allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for chiral recognition.
While specific studies detailing the synthesis and performance of a CSP derived directly from this compound are not readily found, the principle is well-established with analogous molecules. The general approach would involve bonding this chiral selector to a solid support, typically silica (B1680970) gel, to create the stationary phase. The enantioselective performance of such a CSP would then be evaluated against a variety of racemic analytes.
Table 1: Potential Interactions for Chiral Recognition with a this compound-based CSP
| Type of Interaction | Interacting Group on CSP | Potential Analyte Group |
| Hydrogen Bonding | Amide N-H and C=O | Alcohols, amines, carboxylic acids |
| π-π Stacking | Chlorophenyl ring | Aromatic rings |
| Dipole-Dipole | C=O, C-Cl | Carbonyls, nitro groups, sulfoxides |
| Steric Hindrance | Diethyl malonate and benzamido moieties | Bulky substituents near chiral center |
The effectiveness of such a CSP would be highly dependent on the specific analytes being separated, as well as the mobile phase composition, which modulates the interactions between the analyte and the stationary phase.
Application as an Eluent in Chromatographic Separations
The use of this compound as a primary solvent or a major component of the eluent in chromatographic separations is not a conventional application. Typically, eluents are chosen for their ability to dissolve the analyte and their compatibility with the stationary phase and detector. The physicochemical properties of this compound, such as its polarity, viscosity, and UV absorbance, would need to be thoroughly characterized to assess its suitability as an eluent.
More plausibly, it could be considered as a mobile phase additive. In this role, it could serve as a competing agent or a modifier to enhance separation selectivity or peak shape. For instance, in chiral separations, the addition of a chiral selector to the mobile phase is a known technique for resolving enantiomers on an achiral stationary phase. However, no specific studies documenting the use of this compound for this purpose are currently available.
Chromatographic Analysis of Related Compounds
The chromatographic analysis of this compound itself, as well as its related impurities and derivatives, is crucial for quality control in its synthesis and application as a chemical intermediate. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most probable analytical technique for this purpose, given the presence of a chromophore in the 4-chlorobenzoyl group.
A typical RP-HPLC method for a compound of this nature would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The method would be optimized to achieve adequate resolution between the main compound and any potential process-related impurities or degradation products.
Table 2: Illustrative RP-HPLC Method Parameters for Analysis of Benzamido Malonate Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical starting point for method development, and the actual conditions would require empirical optimization for the specific separation challenge. The analysis of related N-acylamino acid malonates often employs similar RP-HPLC conditions, demonstrating the general applicability of this technique to this class of compounds.
Computational and Theoretical Investigations of Diethyl 2 4 Chlorobenzamido Malonate
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein. This method is particularly valuable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
For Diethyl 2-(4-chlorobenzamido)malonate, its structural features, especially the 4-chlorobenzamido group, make it an attractive candidate for the design of kinase inhibitors. smolecule.com Computational methods, including molecular docking, play a crucial role in optimizing fragments based on this compound for kinase inhibition. smolecule.com While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, studies on structurally related molecules provide valuable insights into its potential interactions with biological targets, particularly protein kinases.
Kinase domains have a highly conserved ATP-binding site, which is a common target for inhibitors. nih.gov Molecular docking studies of various kinase inhibitors reveal key interactions that are likely relevant for this compound. For instance, the benzamide (B126) moiety can form crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The 4-chloro substituent on the phenyl ring can occupy a hydrophobic pocket, enhancing binding affinity. The diethyl malonate portion of the molecule can be oriented towards the solvent-exposed region or interact with other parts of the binding site.
To illustrate the potential binding of benzamide-containing compounds, molecular docking studies on similar structures have been reported. For example, in a study of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, docking simulations revealed that these compounds could effectively bind to the active site of kinases like Abl. mdpi.com The binding affinity of these compounds was found to be significant, as indicated by their binding free energy values. mdpi.com
| Compound Type | Target Protein | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-(Arylaminomethyl)benzamide derivative | Abl Kinase (PDB: 2HYY) | -11.4 | Met318, Thr315, Phe382 |
| N-(2-methyl-5-nitrophenyl)benzamide derivative | Abl Kinase (PDB: 2HYY) | -10.4 | Met318, Asp381, Ile360 |
| Sulfonamide derivative (1C) | Dihydropteroate Synthase (DHPS) | -8.1 | Not Specified |
The data in Table 1, derived from studies on related compounds, suggests that this compound likely possesses the necessary structural features to be an effective kinase inhibitor. mdpi.comnih.gov The benzamide core can act as a scaffold for hydrogen bonding, while the substituted phenyl ring and the malonate group can be tailored to optimize interactions with specific sub-pockets within the kinase active site. smolecule.com
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These calculations can provide valuable information about various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. mdpi.com These parameters are instrumental in predicting a molecule's reactivity and its potential to interact with other molecules.
For this compound, quantum chemical calculations can elucidate its chemical behavior. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the chlorine atom would be expected to be regions of negative potential, while the hydrogen atoms of the amide and the ester groups would exhibit positive potential.
| Quantum Chemical Parameter | Predicted Property/Significance |
|---|---|
| HOMO Energy | Likely localized on the 4-chlorophenyl ring and the amide group, indicating these as potential sites for electrophilic attack. |
| LUMO Energy | Expected to be distributed over the carbonyl groups of the malonate and amide, suggesting these as sites for nucleophilic attack. |
| HOMO-LUMO Gap | A moderate gap is expected, indicating a balance of stability and reactivity, which is desirable for a drug-like molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens and chlorine; positive potential around amide N-H. This map would guide the understanding of intermolecular interactions. |
These predicted properties suggest that this compound has distinct regions of electrophilicity and nucleophilicity, which govern its chemical reactivity and its ability to form non-covalent interactions with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape determines its biological activity. Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility, stability, and interactions of a molecule in a simulated environment, such as in solution or bound to a protein.
For this compound, conformational analysis would reveal the most stable arrangements of its flexible parts, such as the diethyl ester groups and the bond connecting the phenyl ring to the amide. The relative orientation of these groups can significantly influence the molecule's ability to fit into a protein's binding site.
Molecular dynamics simulations can be employed to explore the conformational landscape of this compound and its complexes with biological targets. smolecule.com An MD simulation of the free ligand in water could reveal its preferred conformations in an aqueous environment. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose and identify key interactions that are maintained over time. The simulation can also reveal conformational changes in both the ligand and the protein upon binding.
While specific MD simulation studies on this compound are not detailed in the provided search results, the general application of this technique in drug design is well-established. For example, MD simulations have been used to investigate the binding mechanism of inhibitors to focal adhesion kinase, providing insights into the stability of the ligand in the active pocket. nih.gov
| Computational Method | Potential Insights | Relevance to Drug Design |
|---|---|---|
| Conformational Analysis | Identification of low-energy conformers. Determination of the preferred spatial arrangement of functional groups. | Provides the bioactive conformation for docking studies. Helps in designing more rigid and potent analogs. |
| Molecular Dynamics (Ligand in Solution) | Understanding the flexibility and conformational preferences in an aqueous environment. | Provides a realistic starting point for ligand-protein docking. |
| Molecular Dynamics (Ligand-Protein Complex) | Assessment of the stability of the docked pose. Identification of key and persistent intermolecular interactions (hydrogen bonds, hydrophobic contacts). Revelation of induced-fit effects. | Validates docking results. Provides a more accurate estimation of binding affinity. Guides the optimization of the ligand for improved binding. |
Future Perspectives and Emerging Research Avenues
Development of Novel Therapeutic Agents
The adaptable scaffold of Diethyl 2-(4-chlorobenzamido)malonate serves as a cornerstone in the synthesis of innovative therapeutic agents. smolecule.com Its utility spans from being a key building block for drugs targeting metabolic diseases to a foundational fragment in the discovery of new cancer treatments.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: This compound is a crucial intermediate in the development of agonists for Peroxisome Proliferator-Activated Receptors, particularly PPAR-γ, which are significant targets for metabolic disorders. smolecule.com The malonate portion of the molecule provides a versatile handle for chemical modifications, allowing scientists to fine-tune the binding and activation properties of new potential drugs. smolecule.com Research is ongoing to create dual PPAR agonists, which could offer a more comprehensive approach to treating complex metabolic diseases by modulating multiple receptor subtypes. smolecule.comnih.gov
Kinase Inhibitors: In the realm of oncology, this compound is utilized as a valuable fragment in fragment-based drug discovery (FBDD) to design novel kinase inhibitors. smolecule.com The 4-chlorobenzamido group can form favorable binding interactions within the active sites of kinases, which are crucial targets in cancer therapy. smolecule.comatlantis-press.com The compound's relatively small size and desirable physicochemical properties make it an excellent starting point for optimization, where medicinal chemists can systematically build upon the fragment to enhance potency, selectivity, and drug-like characteristics. smolecule.com
Antimicrobial and Anticancer Compounds: Preliminary studies have indicated that derivatives synthesized from this compound exhibit potential antimicrobial activity against various bacteria and fungi. smolecule.com Furthermore, the 4-chlorobenzamide (B146232) structure is found in compounds that show cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in the development of new anticancer therapies. smolecule.comnih.gov
Indole-Alkaloid Hybrids: The compound plays a significant role in the synthesis of indole-alkaloid hybrid molecules. smolecule.com These hybrids are an important class of compounds in pharmaceutical research due to their diverse biological activities. By strategically coupling this compound with indole-containing structures, researchers can generate novel molecules with promising pharmacological properties across multiple therapeutic areas. smolecule.com
Innovations in Synthetic Methodologies
Advancements in synthetic organic chemistry are paving the way for more efficient, cost-effective, and environmentally friendly methods to produce and utilize this compound.
Advanced Catalysis: Modern catalytic systems are being explored to improve the synthesis of derivatives. For instance, palladium-catalyzed reactions like the Buchwald-Hartwig amination can be optimized to form carbon-nitrogen bonds efficiently under specific conditions, using specialized ligands. smolecule.com Future research may focus on developing even more active and greener catalysts to streamline these transformations.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This technology has been successfully applied to synthesize related compounds, such as diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, in a solvent-free, one-step reaction with high yields. mdpi.com Applying similar microwave-assisted protocols could significantly reduce reaction times and improve the efficiency of synthesizing this compound and its derivatives.
Multi-Component Reactions (MCRs): Malonate derivatives are well-known participants in multi-component reactions, where three or more reactants combine in a single step to form a complex product. semanticscholar.org These reactions are highly efficient and align with the principles of green chemistry by minimizing steps and waste. semanticscholar.org Developing novel MCRs that incorporate this compound could provide rapid access to diverse libraries of complex molecules for drug discovery and other applications. nih.gov
Process Optimization: The conditions under which reactions are performed play a critical role in their outcomes. Research has shown that using dipolar aprotic solvents like DMSO can significantly increase reaction rates for malonate derivatives. smolecule.com Furthermore, controlling the reaction temperature allows for stereochemical control, enabling the selective formation of a desired isomer. smolecule.com Future work will likely involve computational modeling and high-throughput screening to further optimize these parameters for industrial-scale production.
Table 1: Innovations in Synthetic Methodologies
| Methodology | Potential Advantage | Relevant Compound Class |
|---|---|---|
| Advanced Catalysis | Higher efficiency, greener processes | Various derivatives |
| Microwave-Assisted Synthesis | Reduced reaction times, high yields | Malonate derivatives |
| Multi-Component Reactions | Increased molecular complexity, atom economy | Heterocyclic compounds |
| Process Optimization | Higher yields, stereochemical control | Chiral molecules |
Expansion of Industrial and Biotechnological Applications
Beyond its established role in pharmaceutical synthesis, emerging research points to new opportunities for this compound in other high-tech sectors.
Agrochemicals: There is a growing need for novel fungicides to protect crops. A structurally related compound has demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum. mdpi.com This finding suggests that derivatives of this compound could be developed into a new class of agrochemicals. The parent compound, diethyl malonate, is already a precursor for several pesticides, reinforcing the potential of this chemical family in agriculture. wikipedia.orgsnahealthcare.com
Advanced Chromatography: In the field of biotechnology and analytical chemistry, the separation of enantiomers (mirror-image isomers) is critical. This compound has been identified as a potential chiral stationary phase (CSP) for use in high-performance liquid chromatography (HPLC). smolecule.com Its specific molecular structure allows for differential interactions with chiral molecules, enabling their separation. smolecule.com Further development in this area could lead to new, highly effective tools for quality control and analysis in the pharmaceutical and biotech industries.
Material Science: While direct applications are still in early stages, the broader family of malonate esters is used in the synthesis of specialized materials like liquid crystals. chemicalbook.com The unique combination of a rigid 4-chlorobenzamide group and a flexible malonate ester in this compound presents an intriguing scaffold. Future research could explore its potential as a monomer or additive in the creation of novel polymers or functional materials with tailored optical or electronic properties.
Q & A
Basic: What are the standard synthetic protocols for preparing Diethyl 2-(4-chlorobenzamido)malonate?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diethyl malonate with 4-chlorobenzoyl chloride under basic conditions (e.g., using NaH or Et₃N) to form the malonamide derivative. For example, in analogous syntheses, bromobenzyl-substituted malonates are prepared by alkylation of diethyl malonate with bromobenzyl halides in the presence of a base . Characterization is achieved via NMR (to confirm substitution patterns) and mass spectrometry .
Basic: How does the reactivity of this compound compare to unsubstituted diethyl malonate in Claisen condensation?
Methodological Answer:
The 4-chlorobenzamido group introduces steric hindrance and electronic effects, altering the enolate formation kinetics. Unlike unsubstituted diethyl malonate, the bulky substituent may slow enolate generation, requiring stronger bases (e.g., LDA instead of EtONa). Additionally, the electron-withdrawing chloro group stabilizes the enolate, potentially enhancing nucleophilicity at the α-carbon. Researchers should optimize reaction conditions (temperature, base strength) to balance these effects .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
Column chromatography (silica gel, hexane/EtOAc gradient) is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to confirm the absence of residual solvents or impurities .
Advanced: How can stereochemical outcomes be controlled during alkylation or arylation of this compound?
Methodological Answer:
Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For example, using Evans’ oxazolidinones or enantioselective phase-transfer catalysts (e.g., cinchona alkaloids) during alkylation can induce axial or central chirality. In Buchwald-Hartwig couplings, chiral ligands like BINAP or Josiphos facilitate enantioselective C–N bond formation, as demonstrated in analogous malonamide syntheses . X-ray crystallography is critical for confirming stereochemistry post-synthesis .
Advanced: What are the challenges in hydrolyzing this compound to its corresponding malonic acid?
Methodological Answer:
Hydrolysis under basic (NaOH/EtOH) or acidic (HBr/AcOH) conditions may lead to decarboxylation or decomposition due to the electron-withdrawing 4-chlorobenzamido group. Evidence from fluorinated analogs shows that harsh conditions often yield acetic acid derivatives instead of malonic acids . To mitigate this, mild enzymatic methods (e.g., using esterases) or stepwise deprotection (TFA for tert-butyl esters) are preferred for sensitive substrates .
Advanced: How does this compound interact with biological systems, particularly enzymes?
Methodological Answer:
The compound may act as a malonyl-CoA mimic, inhibiting fatty acid biosynthesis. In neurotoxicity studies, malonate derivatives disrupt mitochondrial succinate dehydrogenase, inducing oxidative stress. Researchers can evaluate enzyme inhibition via kinetic assays (measuring IC₅₀) or monitor metabolic flux using ¹³C-labeled substrates in cell cultures .
Advanced: What advanced analytical techniques are used to study the stability of this compound under varying conditions?
Methodological Answer:
Accelerated stability studies employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Solution stability is monitored via LC-MS under acidic/basic/oxidative conditions (e.g., H₂O₂ exposure). Solid-state NMR and X-ray diffraction identify polymorphic transitions that may affect shelf life .
Advanced: How can this compound serve as a precursor in drug design?
Methodological Answer:
The malonate core enables modular derivatization for structure-activity relationship (SAR) studies. For instance, coupling with heterocyclic amines via Pd-catalyzed cross-coupling yields potential kinase inhibitors. In agrochemical research, the chloro group enhances lipophilicity, aiding penetration into plant or pest systems. Computational docking (e.g., AutoDock Vina) predicts target binding, guiding synthetic priorities .
Advanced: How can researchers resolve contradictions in reported data on malonate derivatives’ metabolic effects?
Methodological Answer:
Discrepancies often arise from model-specific variables (e.g., cell type, species). A systematic approach includes:
Replicating experiments under identical conditions (dose, exposure time).
Using isotopic tracing (e.g., ¹³C-malonate) to track metabolic pathways.
Cross-validating results with genetic knockouts (e.g., SDH-deficient models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
